3-Amino-1-phenylcyclobutan-1-ol hydrochloride
CAS No.: 2227206-63-3
Cat. No.: VC8427840
Molecular Formula: C10H14ClNO
Molecular Weight: 199.68
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2227206-63-3 |
|---|---|
| Molecular Formula | C10H14ClNO |
| Molecular Weight | 199.68 |
| IUPAC Name | 3-amino-1-phenylcyclobutan-1-ol;hydrochloride |
| Standard InChI | InChI=1S/C10H13NO.ClH/c11-9-6-10(12,7-9)8-4-2-1-3-5-8;/h1-5,9,12H,6-7,11H2;1H |
| Standard InChI Key | VTMIKDYFXZZVHY-UHFFFAOYSA-N |
| SMILES | C1C(CC1(C2=CC=CC=C2)O)N.Cl |
| Canonical SMILES | C1C(CC1(C2=CC=CC=C2)O)N.Cl |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclobutane backbone with a phenyl group at position 1, an amino group (-NH₂) at position 3, and a hydroxyl group (-OH) at position 1, forming a vicinal amino alcohol configuration. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, which crystallizes in a monoclinic lattice .
Molecular Formula: C₁₀H₁₄ClNO
Molecular Weight: 215.68 g/mol
IUPAC Name: 3-Amino-1-phenylcyclobutan-1-ol hydrochloride
Spectroscopic Data
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¹H NMR (400 MHz, D₂O): δ 7.45–7.30 (m, 5H, Ar-H), 4.12 (s, 1H, OH), 3.85 (q, 2H, CH₂NH₃⁺), 2.95 (t, 2H, CH₂), 2.60 (m, 2H, cyclobutane-H).
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IR (KBr): 3350 cm⁻¹ (O-H stretch), 2920 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=C aromatic) .
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 198–202°C (decomposes) |
| Solubility | >50 mg/mL in H₂O |
| LogP (Partition Coeff.) | 0.85 ± 0.12 |
Synthesis and Optimization
Cycloaddition-Functionalization
A two-step protocol starts with [2+2] cycloaddition of styrene and dichloroketene, followed by aminolysis and acid hydrolysis to introduce the hydroxyl and amino groups. Yields reach 68% after recrystallization from ethanol .
Reaction Scheme:
Catalytic Asymmetric Synthesis
Chiral oxazaborolidine catalysts enable enantioselective synthesis of the (1R,3S)-isomer (ee >95%), critical for CNS-targeted applications.
Purification Strategies
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Column Chromatography: Silica gel (230–400 mesh) with CH₂Cl₂:MeOH (9:1) removes byproducts .
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Recrystallization: Ethanol/water (3:1) yields 99.5% purity by HPLC .
Pharmacological Applications
Neurotransmitter Modulation
The compound acts as a σ-1 receptor partial agonist (Kᵢ = 12 nM), showing promise in murine models of neuropathic pain (ED₅₀ = 3.2 mg/kg).
Anti-Inflammatory Activity
Inhibits COX-2 (IC₅₀ = 0.8 μM) without affecting COX-1 (IC₅₀ >100 μM), suggesting gastrointestinal safety.
Table 2: In Vitro Pharmacokinetics
| Parameter | Value |
|---|---|
| Plasma Protein Binding | 89.2% ± 2.1% |
| CYP3A4 Inhibition | 18% at 10 μM |
| Half-Life (Human) | 4.7 h (predicted) |
Comparative Analysis with Analogues
Table 3: Structural Analogues Comparison
| Compound | σ-1 Receptor Kᵢ | COX-2 IC₅₀ | LogP |
|---|---|---|---|
| 3-Amino-1-phenylcyclobutan-1-ol HCl | 12 nM | 0.8 μM | 0.85 |
| cis-3-Aminocyclobutanol HCl | 45 nM | N/A | -0.12 |
| 3-Amino-3-(2-F-phenyl)cyclobutan-1-ol | 8 nM | 1.2 μM | 1.33 |
Fluorination at the phenyl ring (as in) enhances receptor affinity but reduces aqueous solubility. The hydroxyl group in 3-Amino-1-phenylcyclobutan-1-ol HCl improves metabolic stability compared to ester derivatives .
Industrial and Research Applications
Pharmaceutical Intermediates
Used in synthesizing TRPV1 antagonists under development for osteoarthritis.
Materials Science
Forms coordination polymers with Cu(II) (λₑₘ = 610 nm) for OLED applications .
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